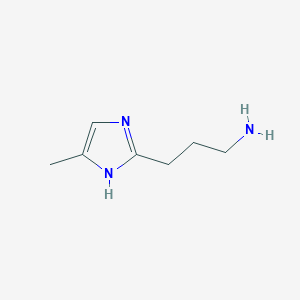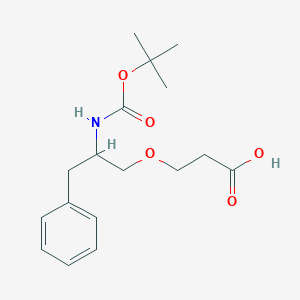
Ethyl 5-azido-1-benzyl-1H-1,2,3-triazole-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 5-azido-1-benzyl-1H-1,2,3-triazole-4-carboxylate is a compound belonging to the class of 1,2,3-triazoles, which are five-membered nitrogen-containing heterocyclic compounds. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry, agrochemicals, and materials science .
Méthodes De Préparation
The synthesis of Ethyl 5-azido-1-benzyl-1H-1,2,3-triazole-4-carboxylate typically involves a multi-step processThis reaction involves the cycloaddition of an azide and an alkyne to form the triazole ring . The reaction conditions often include the use of copper(I) catalysts to promote the cycloaddition. Industrial production methods may involve the use of continuous flow reactors to enhance the efficiency and scalability of the synthesis .
Analyse Des Réactions Chimiques
Ethyl 5-azido-1-benzyl-1H-1,2,3-triazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the azido group to an amine group.
Substitution: The triazole ring can undergo nucleophilic substitution reactions, where substituents on the ring are replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
Ethyl 5-azido-1-benzyl-1H-1,2,3-triazole-4-carboxylate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s triazole ring is known for its antimicrobial and antiviral properties.
Mécanisme D'action
The mechanism of action of Ethyl 5-azido-1-benzyl-1H-1,2,3-triazole-4-carboxylate involves its interaction with biological targets through the triazole ring. The triazole ring can form hydrogen bonds and hydrophobic interactions with various enzymes and receptors, leading to inhibition or activation of these targets . The azido group can also participate in bioorthogonal reactions, making the compound useful in bioconjugation and labeling studies .
Comparaison Avec Des Composés Similaires
Ethyl 5-azido-1-benzyl-1H-1,2,3-triazole-4-carboxylate can be compared with other similar compounds, such as:
Ethyl 1-benzyl-5-chloro-1H-1,2,3-triazole-4-carboxylate: This compound has a chloro substituent instead of an azido group, which affects its reactivity and biological activity.
Ethyl 1-benzyl-5-methyl-1H-1,2,3-triazole-4-carboxylate: The presence of a methyl group instead of an azido group results in different chemical properties and applications.
The uniqueness of this compound lies in its azido group, which provides additional reactivity and potential for bioorthogonal chemistry .
Propriétés
Numéro CAS |
112881-60-4 |
|---|---|
Formule moléculaire |
C12H12N6O2 |
Poids moléculaire |
272.26 g/mol |
Nom IUPAC |
ethyl 5-azido-1-benzyltriazole-4-carboxylate |
InChI |
InChI=1S/C12H12N6O2/c1-2-20-12(19)10-11(15-16-13)18(17-14-10)8-9-6-4-3-5-7-9/h3-7H,2,8H2,1H3 |
Clé InChI |
TZVVBPSFJGDZGM-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=C(N(N=N1)CC2=CC=CC=C2)N=[N+]=[N-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![{2-[4-(4-Chloro-phenylsulfanyl)-phenylamino]-thiazol-4-yl}acetic acid](/img/structure/B13931715.png)

![2,3-dihydro-1H-pyrrolo[3,4-d]pyridazine-1,4(6H)-dione](/img/structure/B13931726.png)
